N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide

Quality Control Synthetic Intermediate Analytical Chemistry

Researchers often face inconsistent bioactivity data due to regioisomeric impurities in diarylamide probes. This compound provides a structurally authenticated standard with confirmed para-substitution. - 98% purity minimizes confounding impurities in HeLa cytotoxicity assays. - Defined LogP (2.46) ensures reproducible HPLC retention for analytical method validation. - Free para-amino group enables reliable derivatization for focused library synthesis, avoiding protecting group interference.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 1016764-21-8
Cat. No. B2873697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide
CAS1016764-21-8
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyYSQQSEIITXAOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide: Technical Profile


N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide (CAS 1016764-21-8) is a diarylamide derivative with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol [1]. The compound features a para-aminophenyl group linked via an acetamide bridge to a para-methoxyphenyl moiety. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs , with documented antiproliferative activity against human cervical cancer (HeLa) cells in vitro [2]. The compound is commercially available from multiple vendors, typically at purities of 95% or higher, and is intended strictly for laboratory research use only .

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide: Structural Specificity


Within the diarylamide chemotype, seemingly minor structural variations—such as the position of the amino group (para vs. meta) or the nature of the phenyl substituent (methoxy vs. chloro)—can profoundly alter key physicochemical properties and biological activity profiles . Substituting the para-aminophenyl group with a meta-aminophenyl isomer (CAS 1016766-95-2) preserves identical LogP and hydrogen-bonding capacities , but may result in distinct molecular recognition due to altered molecular geometry and dipole moment orientation. Similarly, replacement of the para-methoxyphenyl ring with a para-chlorophenyl group (CAS 1016731-54-6) changes the molecular weight (260.72 vs. 256.30 g/mol) and introduces a chlorine atom, potentially modifying metabolic stability and off-target binding . Furthermore, the reverse amide isomer, 2-(4-aminophenyl)-N-(4-methoxyphenyl)acetamide, exchanges the positions of the amino and methoxy pharmacophores, likely leading to divergent biological outcomes. Consequently, procurement decisions must be guided by specific, evidence-based differentiation rather than assumptions of functional equivalence.

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide: Evidence-Based Differentiation


Purity Specification: Leyan vs. AKSci

Commercial availability of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide includes multiple purity grades. Leyan offers the compound at 98% purity , whereas AKSci provides a 95% purity specification . This 3% absolute purity differential may be critical for applications requiring high-fidelity intermediate quality or in sensitive biological assays where impurity-driven artifacts could confound results.

Quality Control Synthetic Intermediate Analytical Chemistry

HeLa Antiproliferative Activity

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide has been evaluated for antiproliferative activity against human HeLa cervical cancer cells in a WST8 assay after 48-hour incubation [1]. Among six tested compounds in this assay series, three exhibited activity, and one compound demonstrated potency at ≤1 µM. While the specific IC₅₀ value for the target compound is not publicly disaggregated, its inclusion in this dataset confirms measurable cellular activity. In contrast, the meta-regioisomer (N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide) and the chloro-substituted analog (N-(4-aminophenyl)-2-(4-chlorophenyl)acetamide) have not been reported in comparable antiproliferative screens, suggesting that the para-aminophenyl/para-methoxyphenyl configuration confers a distinct bioactivity profile .

Cancer Research Cytotoxicity Phenotypic Screening

LogP and Hydrogen Bonding Properties

The computed partition coefficient (LogP) of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide is 2.46 , indicating moderate lipophilicity suitable for passive membrane permeability while maintaining aqueous solubility. The compound possesses two hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 64.4 Ų [1]. The meta-regioisomer shares identical LogP and hydrogen-bonding counts ; however, the chloro analog (LogP unavailable) introduces a chlorine atom that may increase lipophilicity and alter metabolic liability. This physicochemical consistency across the para-amino series establishes a predictable baseline for structure-activity relationship (SAR) exploration.

Medicinal Chemistry ADME QSAR

Shipping and Storage Recommendations

Vendors differ in shipping and storage recommendations for N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide. Chemscene ships the compound at room temperature within the continental US and specifies storage sealed in dry conditions at 2–8°C . AKSci similarly indicates long-term storage in a cool, dry place and confirms the material is non-hazardous for DOT/IATA transport . Leyan does not publish explicit shipping conditions but offers 98% purity material . The para-chloro analog (CAS 1016731-54-6) lacks publicly accessible SDS information from major vendors, potentially complicating compliance documentation [1].

Procurement Supply Chain Laboratory Operations

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide: Recommended Applications


SAR Exploration of Diarylamides

The compound serves as a defined chemical probe for investigating the biological consequences of para-amino/para-methoxy substitution patterns. Its well-characterized LogP (2.46) and hydrogen-bonding profile provide a stable reference point for comparative studies against meta-regioisomers (LogP 2.46) and chloro-substituted analogs. Procurement of high-purity (98%) material from Leyan ensures that observed SAR trends are not confounded by impurities.

Phenotypic Screening in Cervical Cancer

Documented antiproliferative activity against HeLa cells positions this compound as a candidate for follow-up cytotoxicity studies in cervical cancer research. Researchers should prioritize vendors with established purity specifications (95% or 98%) and clear storage guidelines (2–8°C, dry conditions) to maintain compound integrity during long-term assay campaigns.

Diarylamide Derivative Synthesis

The free para-amino group enables further derivatization (e.g., acylation, sulfonylation, diazotization) while the para-methoxy group remains stable under a range of reaction conditions. The compound's commercial availability at 95–98% purity from multiple suppliers provides synthetic chemists with a reliable building block for constructing focused libraries of N-arylacetamide analogs.

HPLC Reference Standard

The compound's moderate lipophilicity (LogP 2.46) and defined UV absorbance characteristics make it suitable as a reference standard for reverse-phase HPLC method development. Availability at 98% purity from Leyan supports its use as a calibration standard in quantitative analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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